Propyl bromoacetate chemical properties and structure
Propyl bromoacetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for propyl bromoacetate. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Structure and Identification
Propyl bromoacetate is an organic compound classified as a bromoalkyl ester. Its structure consists of a propyl ester group attached to a bromoacetyl moiety. This combination of functional groups makes it a valuable reagent in organic synthesis, particularly as an alkylating agent.
Table 1: Structural and Identification Data for Propyl Bromoacetate
| Identifier | Value |
| IUPAC Name | propyl 2-bromoacetate |
| Synonyms | n-Propyl bromoacetate, Bromoacetic acid propyl ester |
| CAS Number | 35223-80-4[1][2] |
| Molecular Formula | C₅H₉BrO₂[1][2] |
| Molecular Weight | 181.03 g/mol [1][3] |
| SMILES | CCCOC(=O)CBr[2][4] |
| InChI | InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3[5] |
| InChIKey | ISYUCUGTDNJIHV-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
Propyl bromoacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is moderately soluble in water but shows good solubility in common organic solvents like ethanol and ether.[4]
Table 2: Physicochemical Properties of Propyl Bromoacetate
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[4] |
| Boiling Point | 177.3 °C at 760 mmHg[6] |
| Melting Point | 155-157 °C (solvated with water)[7] |
| Density | 1.417 g/cm³[6] |
| Refractive Index | 1.455[6] |
| Flash Point | 82.2 °C[6] |
| Vapor Pressure | 1.05 mmHg at 25 °C[6] |
Experimental Protocols
Synthesis of Propyl Bromoacetate via Fischer Esterification
This protocol is adapted from the well-established synthesis of ethyl bromoacetate and is applicable for the synthesis of propyl bromoacetate by substituting ethanol with n-propanol.
Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with bromoacetic acid and a slight excess of n-propanol.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude propyl bromoacetate is then purified by vacuum distillation.
Synthesis and Purification Workflow for Propyl Bromoacetate.
Analytical Characterization
GC-MS is a standard technique for assessing the purity of propyl bromoacetate and identifying any impurities.
Methodology:
-
Sample Preparation: A dilute solution of propyl bromoacetate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components based on their boiling points and interactions with the stationary phase.
-
Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information for identification.
¹H and ¹³C NMR spectroscopy are used to confirm the structure of propyl bromoacetate.
Methodology:
-
Sample Preparation: A small amount of purified propyl bromoacetate is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz).
-
Spectral Interpretation:
-
¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen) and a singlet for the methylene group adjacent to the bromine atom.
-
¹³C NMR: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule.
-
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A drop of neat liquid propyl bromoacetate is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Spectral Interpretation: The spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks will correspond to C-O and C-H stretching vibrations.
Safety and Handling
Propyl bromoacetate is a corrosive and lachrymatory substance.[8] It can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.[8]
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Key Safety Considerations for Handling Propyl Bromoacetate.
Applications in Research and Development
Propyl bromoacetate serves as a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of the reactive carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of the propyloxycarbonylmethyl group into various substrates.
Key Applications:
-
Pharmaceutical Synthesis: Used as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
-
Agrochemical Development: Employed in the preparation of new pesticides and herbicides.
-
Organic Synthesis: A versatile reagent for the alkylation of nucleophiles such as amines, phenols, and thiols.
References
- 1. Isopropyl bromoacetate [webbook.nist.gov]
- 2. Acetic acid, bromo-, propyl ester | C5H9BrO2 | CID 141981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. brainly.com [brainly.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hmdb.ca [hmdb.ca]
- 8. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]
- 9. Acetic acid, bromo-, 2-methylpropyl ester [webbook.nist.gov]
